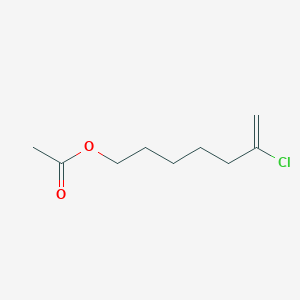

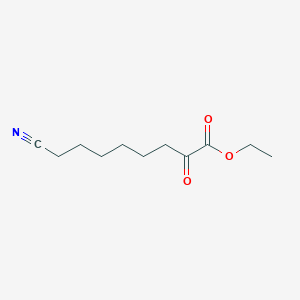

Ethyl 8-chloro-2-oxooctanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 8-chloro-2-oxooctanoate (ECO) is an organic compound that has been used in numerous scientific research applications, as well as in laboratory experiments. ECO is a member of the chloroalkanoic acid family, and has a molecular weight of 186.59 g/mol. It is a colorless, volatile liquid with a boiling point of 54.5°C and a melting point of -46°C. ECO has a wide range of uses in the scientific community, and its properties have been studied extensively.

科学的研究の応用

Synthesis of ®-α-Lipoic Acid Precursor

Ethyl 8-chloro-2-oxooctanoate: is used in the synthesis of the ®-α-lipoic acid precursor, which is a potent chiral antioxidant. This compound is beneficial as a dietary supplement and for the treatment of diabetic neuropathy and nephropathy . The synthesis involves an ε-ketoester reductase from Candida parapsilosis, which has been engineered to improve its activity and thermostability for efficient manufacturing of ®-ECHO [®-8-chloro-6-hydroxyoctanoate] .

Pharmaceutical Intermediates

This chemical serves as an intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows for the creation of complex molecules that are essential in the development of new medications.

Agrochemical Synthesis

The compound is also utilized in the synthesis of agrochemicals. These are chemicals used in agriculture to protect crops from pests and diseases, thereby increasing yield and maintaining food supply stability.

作用機序

Target of Action

The primary target of Ethyl 8-chloro-2-oxooctanoate is the ε-ketoester reductase enzyme, specifically the CpAR2 variant from Candida parapsilosis . This enzyme plays a crucial role in the reduction of ε-ketoesters, which are important intermediates in various biochemical reactions .

Mode of Action

Ethyl 8-chloro-2-oxooctanoate interacts with the ε-ketoester reductase enzyme by serving as a substrate for the enzyme . The enzyme catalyzes the reduction of the compound, leading to changes in its chemical structure . The activity of a specific variant of the enzyme, CpAR2S131Y/Q252I, towards Ethyl 8-chloro-2-oxooctanoate was found to be significantly improved compared to the wild-type enzyme .

Biochemical Pathways

It is known that the compound is involved in the synthesis of ®-α-lipoic acid, a potent antioxidant . The reduction of Ethyl 8-chloro-2-oxooctanoate by the ε-ketoester reductase enzyme is a key step in this synthesis process .

Pharmacokinetics

As a small molecule with a molecular weight of 22069 , it is likely to have good bioavailability.

Result of Action

The result of the action of Ethyl 8-chloro-2-oxooctanoate is the production of ®-α-Lipoic Acid, a potent antioxidant . This is achieved through the reduction of the compound by the ε-ketoester reductase enzyme . The ®-α-Lipoic Acid produced can be used as a dietary supplement and for the treatment of diabetic neuropathy and nephropathy .

Action Environment

The action of Ethyl 8-chloro-2-oxooctanoate is influenced by environmental factors such as temperature. For instance, the activity of the ε-ketoester reductase enzyme towards the compound was found to increase with temperature . This suggests that the compound’s action, efficacy, and stability may be influenced by the temperature of its environment .

特性

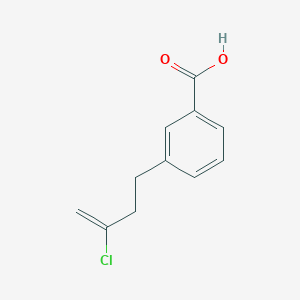

IUPAC Name |

ethyl 8-chloro-2-oxooctanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClO3/c1-2-14-10(13)9(12)7-5-3-4-6-8-11/h2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQRSLBNWMVQWPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

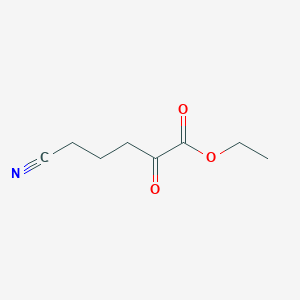

CCOC(=O)C(=O)CCCCCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641281 |

Source

|

| Record name | Ethyl 8-chloro-2-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-chloro-2-oxooctanoate | |

CAS RN |

717919-91-0 |

Source

|

| Record name | Ethyl 8-chloro-2-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。